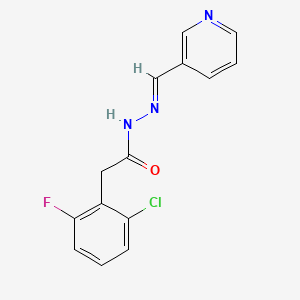

![molecular formula C10H16N2O3S B4983948 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid CAS No. 57378-70-8](/img/structure/B4983948.png)

5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid

Descripción general

Descripción

5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, also known as THIP, is a potent agonist of the GABA receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Biomedical Applications

- Biotin Synthesis : A significant application involves its use in the synthesis of biotin (vitamin H). The regioselective chlorination of a methyl group in related compounds has been developed for synthesizing key compounds in biotin synthesis, including tetradehydrobiotin esters (Zav’yalov et al., 2006).

- Antibacterial Bioactivity : This compound has been used as a starting point for synthesizing derivatives with antibacterial bioactivity. A synthetic route was described for transforming it into 6-Pentyl-tetrahydro-thieno[3,4-d]imidazol-2-one, a compound noted for its antibacterial properties (Liang et al., 2016).

Coordination Chemistry and Material Science

- Coordination Polymers : This compound reacts with silver acetate to form chiral coordination polymers. These polymers show potential in the fields of material science and catalysis due to their unique structural properties (Altaf & Stoeckli-Evans, 2013).

Biochemical Research

- Nitric Oxide Synthase Inhibitors : Derivatives of this compound have been investigated as inhibitors of nitric oxide synthases, crucial for understanding and potentially treating conditions related to nitric oxide imbalance (Ulhaq et al., 1998).

Organometallic Chemistry

- Cobalt(II) Complexes : The compound has been used in the synthesis of organometallic compounds, specifically cobalt(II) complexes. These complexes are important in the study of organometallic chemistry and potential applications in catalysis (Huxel & Klingele, 2015).

Mecanismo De Acción

Target of Action

The primary targets of the compound “5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid” are Streptavidin , Biotin/lipoyl attachment protein , Pyruvate carboxylase, mitochondrial , and Pyruvate carboxylase . These proteins play crucial roles in various biological processes, including metabolic pathways and enzymatic reactions.

Mode of Action

It is known to interact with its targets, potentially influencing their function and resulting in changes at the molecular level .

Result of Action

Given its interaction with key proteins, it is likely to have significant effects at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .

Análisis Bioquímico

Biochemical Properties

5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is involved in several biochemical reactions. It interacts with enzymes such as pyruvate carboxylase and biotin/lipoyl attachment proteins . These interactions are crucial for the carboxylation of pyruvate to oxaloacetate, a key step in gluconeogenesis . The compound acts as a coenzyme for carboxylase enzymes, facilitating the transfer of carbon dioxide in various metabolic processes .

Cellular Effects

5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with biotin-dependent carboxylases affects the regulation of genes involved in fatty acid synthesis and amino acid metabolism . Additionally, it impacts cellular energy production by participating in the citric acid cycle .

Molecular Mechanism

At the molecular level, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid exerts its effects through binding interactions with biotin-dependent enzymes . It acts as a coenzyme, facilitating the carboxylation reactions essential for metabolic processes . The compound’s binding to carboxylase enzymes enhances their activity, leading to increased production of key metabolic intermediates . This interaction also influences gene expression by modulating the activity of transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure to high temperatures or extreme pH levels can lead to degradation, reducing its efficacy .

Dosage Effects in Animal Models

The effects of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid vary with different dosages in animal models. At low doses, the compound enhances metabolic activity and supports normal cellular function . At high doses, it can cause toxic effects, including disruption of cellular metabolism and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve optimal biochemical activity without adverse effects .

Metabolic Pathways

5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and acetyl-CoA carboxylase, playing a crucial role in gluconeogenesis and fatty acid synthesis . The compound’s involvement in these pathways affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects . The compound’s distribution is essential for its role in metabolic processes, ensuring that it reaches the target enzymes and pathways .

Subcellular Localization

The subcellular localization of 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid is critical for its activity and function. The compound is directed to specific compartments, such as mitochondria and the cytoplasm, where it interacts with target enzymes . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell .

Propiedades

IUPAC Name |

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859030 | |

| Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-85-5, 5652-41-5, 57378-70-8 | |

| Record name | biotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | biotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

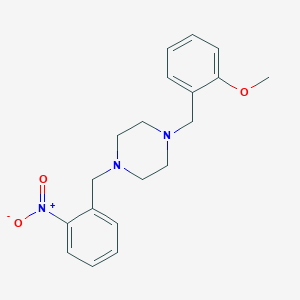

![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)

![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)

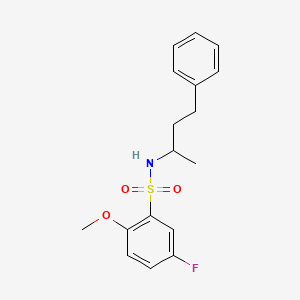

![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4983883.png)

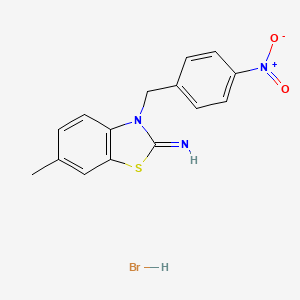

![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)

![ethyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4983893.png)

![N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4983917.png)

![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)

![3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)

![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)

![1-(3-chlorophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4983970.png)